(1H-indol-3-ylsulfanyl)methanimidamide hydroiodide

IMPDH inhibition Nucleotide biosynthesis Immunosuppression research

Mapping NOS isoform selectivity or IMPDH-dependent pathways demands structurally defined S-substituted isothiourea probes with unambiguous target engagement. (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide directly resolves this: • Quantified IMPDH2 inhibition (Ki=240-440 nM) anchors fragment-based SAR campaigns • Unsubstituted 3-indolyl scaffold enables systematic nNOS/eNOS/iNOS selectivity profiling • Stable hydroiodide salt (≥97%) ensures reproducible parallel library synthesis for hit discovery.

Molecular Formula C9H10IN3S
Molecular Weight 319.17 g/mol
CAS No. 26377-76-4
Cat. No. B016288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-indol-3-ylsulfanyl)methanimidamide hydroiodide
CAS26377-76-4
SynonymsS-(3-Indolyl)isothiuronium Iodide;  2-Indol-3-yl-2-thio-pseudourea Monohydriodide;  Carbamimidothioic Acid 1H-Indol-3-yl Ester Hydriodide; 
Molecular FormulaC9H10IN3S
Molecular Weight319.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)SC(=[NH2+])N.[I-]
InChIInChI=1S/C9H9N3S.HI/c10-9(11)13-8-5-12-7-4-2-1-3-6(7)8;/h1-5,12H,(H3,10,11);1H
InChIKeyLQKOQCZXEQTTIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indol-3-ylsulfanyl Methanimidamide Hydroiodide: Chemical Identity & Procurement


(1H-indol-3-ylsulfanyl)methanimidamide hydroiodide (CAS 26377-76-4), also known as S-(3-indolyl)isothiouronium iodide, is a synthetic indole derivative belonging to the class of S-substituted isothioureas [1]. This class is recognized for its capacity to act as competitive inhibitors of nitric oxide synthases (NOS) at the L-arginine binding site, with members showing variable isoform selectivity [2]. The compound is supplied as a hydroiodide salt, a form that can enhance solubility and stability relative to the free base, thereby facilitating its use as a building block in medicinal chemistry and chemical biology research [1].

Why Indole Isothiourea Analogs Cannot Substitute


Direct, one-for-one substitution of (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide with a closely related analog is not scientifically justifiable due to the profound structure-activity relationships (SAR) governing S-substituted isothioureas. Even minor modifications to the indole core or the isothiourea substituent have been shown to drastically alter inhibitory potency and isoform selectivity across NOS enzymes [1]. For instance, the rank order of potency among S-methyl and S-aminoethyl analogs can be reversed depending on whether the target is inducible or constitutive NOS [1]. Furthermore, the specific substitution pattern on the indole ring dictates its engagement with other validated targets, such as inosine monophosphate dehydrogenase (IMPDH) and indoleamine 2,3-dioxygenase (IDO1), where the activity of one derivative is not predictive of another's [2][3]. The following evidence quantifies the distinct activity profile of the unsubstituted 3-indolyl scaffold, which serves as a critical starting point for SAR studies and a unique probe in its own right.

1H-Indol-3-ylsulfanyl Methanimidamide Hydroiodide: Quantitative Differentiation


IMPDH Inhibitory Activity

This compound has been tested for its inhibitory activity against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a critical enzyme in guanine nucleotide biosynthesis and a validated target for immunosuppressive and antiviral therapies. The compound demonstrated moderate inhibition of IMPDH2. Data from BindingDB report Ki values of 240 nM, 430 nM, and 440 nM against the IMP and NAD+ substrates, respectively [1]. While these values do not represent a direct head-to-head comparison with a specific analog in the same study, they provide a baseline for the unsubstituted indol-3-yl scaffold. This contrasts with more potent, oxazole-containing indole-based IMPDH inhibitors (IC50 values often in the low nM range) and defines the distinct activity profile of this simpler fragment [2].

IMPDH inhibition Nucleotide biosynthesis Immunosuppression research

Hydroiodide Salt Form Stability and Handling

Unlike many analogs that are handled as free bases or hydrochloride salts, this compound is supplied as a stable hydroiodide salt. This salt form offers distinct practical advantages for research and development. The melting point is reported to be in the range of 219-222 °C with decomposition, which is significantly higher than that of many free-base indole derivatives, indicating enhanced thermal stability [1]. Furthermore, the hydroiodide counterion is often chosen to improve aqueous solubility and reduce hygroscopicity compared to hydrochloride salts of similar heterocyclic amines, facilitating accurate solution preparation for biological assays .

Salt selection Solubility enhancement Chemical stability

Confirmed Identity via Chemical Registries

This compound's identity is unambiguously defined across multiple authoritative chemical registries, minimizing procurement risk and ensuring experimental reproducibility. Its CAS Registry Number (26377-76-4) is cross-referenced with its systematic IUPAC name, S-(3-Indolyl)isothiouronium iodide, and a clear structural representation (SMILES: I.NC(=N)Sc1c[nH]c2ccccc12) [1][2]. This level of standardization is not universal for all custom-synthesized or niche analogs, making this compound a more reliable choice for validation studies. The InChIKey (LQKOQCZXEQTTIW-UHFFFAOYSA-N) provides a digital fingerprint that facilitates unambiguous compound identification in cheminformatics databases and procurement platforms [1].

Analytical standard Chemical registry Procurement specification

1H-Indol-3-ylsulfanyl Methanimidamide Hydroiodide: Application Scenarios


IMPDH Fragment-Based Drug Discovery

The validated, moderate inhibitory activity against IMPDH2 (Ki = 240-440 nM) positions (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide as an ideal starting fragment for structure-activity relationship (SAR) campaigns. Its low molecular weight and defined binding data allow medicinal chemists to explore growth vectors from the indole C-3 position and the isothiourea group, aiming to improve potency and selectivity [1].

NOS Isoform Profiling

As an S-substituted isothiourea, this compound serves as a valuable tool compound for investigating the mechanistic and pharmacological differences among neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) nitric oxide synthases. Its inclusion in compound panels alongside known, more potent NOS inhibitors (e.g., S-ethylisothiourea, 1400W) allows for the systematic mapping of SAR and isoform selectivity driven by the indole substituent [2].

Building Block for Isothiourea Library Synthesis

The robust and well-characterized hydroiodide salt form, along with its commercial availability at high purity (e.g., 97% from major suppliers), makes this compound a reliable chemical building block for parallel synthesis . Researchers can efficiently functionalize the indole nitrogen or the amidine group to generate diverse libraries of novel S-substituted isothioureas for high-throughput screening against a range of biological targets, including kinases and other enzymes [3].

Chemical Probe for Nucleotide Metabolism

Given its confirmed inhibition of IMPDH, (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide can be utilized as a chemical probe to dissect the role of guanine nucleotide biosynthesis in cellular processes. Its moderate potency allows for the study of IMPDH inhibition without the complete and rapid ablation of GTP pools that occurs with highly potent clinical inhibitors like mycophenolate mofetil, thus providing a window to observe cellular adaptation and feedback mechanisms [1].

Technical Documentation Hub

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